

2-Amino-3,5-dichloropyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3,5-dichloropyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichloropyridine is a halogenated pyridine derivative that has historically been recognized as a significant synthetic intermediate. Initially identified as a challenging byproduct in the synthesis of monosubstituted aminopyridines, its controlled synthesis and subsequent utilization have become pertinent in various chemical fields. This document provides an in-depth overview of the discovery, history, synthesis, and physicochemical properties of **2-Amino-3,5-dichloropyridine**. Detailed experimental protocols for its preparation are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide illustrates key synthetic pathways using schematic diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

2-Amino-3,5-dichloropyridine (CAS No: 4214-74-8) is a crystalline solid that serves as a valuable building block in organic synthesis. Its utility is primarily recognized in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.^[1] The presence of both amino and chloro functional groups on the pyridine ring provides multiple reactive sites for further chemical modifications. Historically, the compound was often an undesired byproduct in the chlorination of 2-aminopyridine, and much of the early literature focused on methods to minimize its formation in favor of the desired mono-chlorinated products.^[2]

Discovery and History

The definitive first synthesis of **2-Amino-3,5-dichloropyridine** is not well-documented in a singular "discovery" paper. Instead, its emergence in the chemical literature is linked to the broader history of aminopyridine chlorination. Early 20th-century research into the halogenation of 2-aminopyridine often resulted in mixtures of mono- and di-chlorinated products.

A significant point in its history is highlighted by a 1975 patent that focused on a process for preparing 2-amino-5-chloropyridine with minimal formation of the **2-Amino-3,5-dichloropyridine** byproduct.^[2] This indicates that by this time, the compound was well-known, and its co-production was a recognized challenge in the synthesis of 2-amino-5-chloropyridine. The patent describes that the chlorination of 2-aminopyridine in weakly acidic media leads to comparable rates of mono- and di-chlorination, resulting in substantial amounts of **2-Amino-3,5-dichloropyridine**.^[2] This historical context underscores the compound's initial status as a synthetic hurdle before its potential as a distinct chemical intermediate was fully realized.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-3,5-dichloropyridine** is presented in the table below.

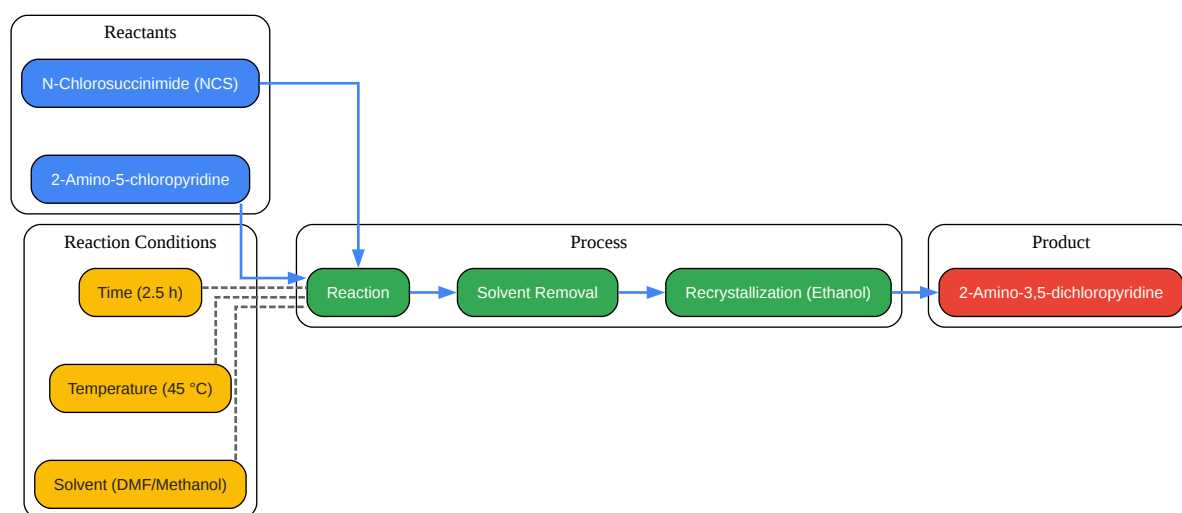
Property	Value	Reference(s)
CAS Number	4214-74-8	
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	
Molecular Weight	163.01 g/mol	
Melting Point	81-83 °C	^[3]
Appearance	Light beige to grey crystalline powder or flakes	^[3]
Solubility	Soluble in organic solvents such as DMF and methanol.	^[4]

Synthesis of 2-Amino-3,5-dichloropyridine

The most common and well-documented method for the synthesis of **2-Amino-3,5-dichloropyridine** is the direct chlorination of 2-amino-5-chloropyridine.

Chlorination of 2-Amino-5-chloropyridine with N-Chlorosuccinimide (NCS)

This method provides a reliable and high-yielding route to **2-Amino-3,5-dichloropyridine**.



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Caption: Synthetic workflow for **2-Amino-3,5-dichloropyridine**.

The following protocol is adapted from a documented industrial synthesis.[4]

Materials:

- 2-Amino-5-chloropyridine (2560.8 g)
- N-Chlorosuccinimide (6118.4 g)
- N,N-Dimethylformamide (DMF)
- Methanol
- Ethanol (for recrystallization)

Equipment:

- 10L three-necked round-bottomed flask
- Thermometer
- Condenser
- Magnetic stirrer

Procedure:

- A solvent mixture of DMF and methanol (volume ratio 2.5:1, total volume 5500 mL) is added to the 10L three-necked round-bottomed flask.
- The flask is equipped with a thermometer, condenser, and magnetic stirrer.
- 2-Amino-5-chloropyridine (2560.8 g) and N-chlorosuccinimide (6118.4 g) are added sequentially to the solvent mixture with stirring.
- The reaction mixture is heated to and maintained at 45 °C for 2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
- Once the reaction is complete, the solvent is removed by distillation under reduced pressure to yield the crude product.

- The crude product is purified by recrystallization from ethanol to afford pure **2-Amino-3,5-dichloropyridine**.
- The purified product is dried.

Yield and Purity:

- Yield: 70.5%[\[4\]](#)
- Purity: 98.20% (by GC analysis)[\[4\]](#)

Spectroscopic Data

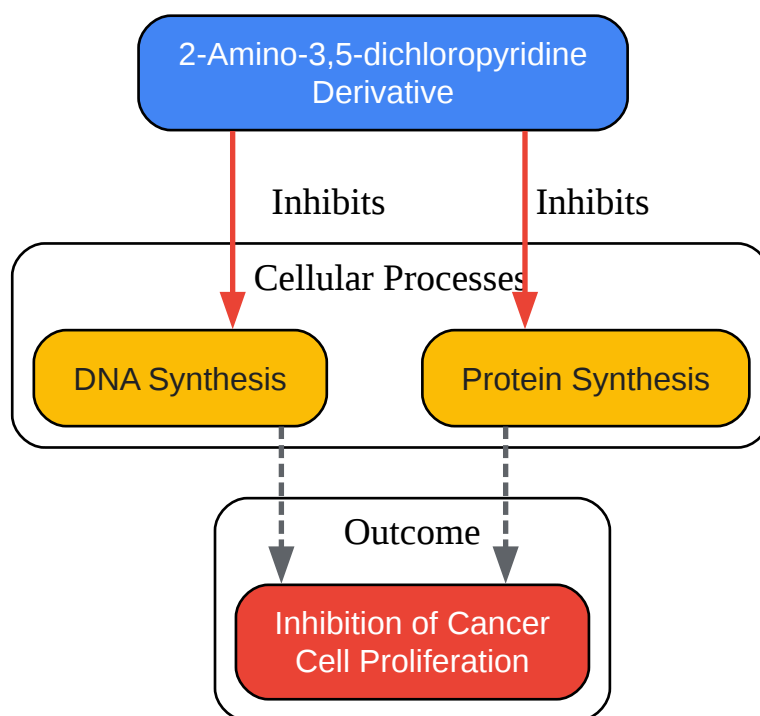
Spectroscopy Type	Data
¹ H NMR	A ¹ H NMR spectrum is available, showing characteristic peaks for the aromatic protons.
¹³ C NMR	A ¹³ C NMR spectrum is available, providing information on the carbon framework of the molecule.

Applications in Research and Development

2-Amino-3,5-dichloropyridine is a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[\[1\]](#) Its bifunctional nature allows for a range of chemical transformations.

Biological Activity and Mechanism of Action

While **2-Amino-3,5-dichloropyridine** itself is not a frontline therapeutic agent, some sources indicate that it has been shown to inhibit cancer cells by inhibiting DNA and protein synthesis. This suggests a potential for its derivatives to have anticancer properties. The general mechanism of action for such compounds often involves interference with critical cellular processes required for proliferation.



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Caption: Conceptual diagram of the general anticancer mechanism.

It is important to note that this represents a generalized mechanism, and the specific molecular targets of **2-Amino-3,5-dichloropyridine** or its derivatives require further investigation to be fully elucidated.

Conclusion

2-Amino-3,5-dichloropyridine has evolved from being a problematic byproduct to a useful building block in organic synthesis. Its history is intertwined with the development of chlorination methods for aminopyridines. The synthetic route via chlorination of 2-amino-5-chloropyridine with NCS is a well-established and efficient method for its preparation. While its own biological activity is not extensively characterized, its role as a precursor for more complex and potentially bioactive molecules underscores its importance in medicinal chemistry and drug development. Further research into the specific biological targets of its derivatives could open new avenues for therapeutic innovation.

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